REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](#[N:16])[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1>[Cu]Br.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:16]=[C:9]([C:10]3[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=3)[N:8]=2)[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)#N
|
Name
|
copper (I) bromide
|
Quantity
|
82.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
115 mg
|
Type
|
catalyst
|
Smiles
|
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
2
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
was bubbled gently through the mixture for 1.5 days
|
Duration
|
1.5 d
|
Type
|
DISTILLATION
|
Details
|
The excess nicotinonitrile was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the black residue purified by chromatography (70 g silicagel column using heptane/ethyl acetate 10-100% as eluent)
|
Type
|
CUSTOM
|
Details
|
Final evaporation of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |